molecular formula C12H10FNO2 B13678040 Ethyl 6-fluoroisoquinoline-3-carboxylate

Ethyl 6-fluoroisoquinoline-3-carboxylate

Cat. No.: B13678040
M. Wt: 219.21 g/mol
InChI Key: GBXKMICTSHCOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoroisoquinoline-3-carboxylate is a fluorinated quinoline derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is structurally analogous to established intermediates in the synthesis of fluoroquinolone antibiotics, a class known for its potent activity against a broad spectrum of bacteria . The ethyl carboxylate and fluorine functional groups make it a valuable precursor for the development of novel therapeutic agents. Researchers utilize this scaffold to create new molecules for testing against various bacterial strains, with some fluoroquinolone derivatives demonstrating minimum inhibitory concentration (MIC) values in the low microgram-per-milliliter range, indicating high potency . Beyond its antimicrobial applications, the quinoline core is a privileged structure in drug discovery for its diverse biological activities. Recent studies highlight that lipophilic fluoroquinolone derivatives exhibit significant antiproliferative effects against a battery of human cancer cell lines, including leukemia (K562), breast (MCF-7, T47D), cervical (HELA), and pancreatic (PANC-1) cancers, with some compounds achieving nanomolar IC50 values . The mechanism of action for anticancer activity is often distinct from the topoisomerase II inhibition seen in antibiotics and may involve other pathways leading to apoptosis. As a research chemical, this compound is strictly for use in laboratory settings to facilitate the synthesis and exploration of such novel bio-active molecules . For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this compound in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 6-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3

InChI Key

GBXKMICTSHCOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows these stages:

Detailed Preparation Method from Literature and Patent Sources

Synthesis of 6-Fluoronicotinic Acid Ethyl Ester Intermediate

According to a comprehensive patent (CN115433122A), a robust industrial method for preparing 6-fluoronicotinic acid derivatives involves:

  • Step 1: Grignard Exchange and Esterification

    • Starting material: 2,5-dibromopyridine
    • Reagent: Isopropyl magnesium chloride (Grignard reagent)
    • Catalyst: Cuprous bromide or cuprous iodide
    • Solvent: Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or cyclopentyl methyl ether
    • Reaction: Selective Grignard exchange at the 5-position followed by reaction with ethyl chloroformate to form 6-bromonicotinic acid ethyl ester
    • Conditions: Temperature controlled at -10 to 0 °C, reaction time ~3 hours for Grignard addition, then 1 hour at room temperature for esterification
  • Step 2: Fluorination

    • Reagents: Anhydrous tetramethylammonium fluoride (TMAF)
    • Solvent: Toluene and dimethylformamide (DMF)
    • Conditions: Heating at 40-50 °C for 16 hours
    • Followed by hydrolysis with sodium hydroxide or potassium hydroxide aqueous solution to convert to 6-fluoronicotinic acid ethyl ester
    • Acidification with HCl to pH 3-4 and filtration to isolate product
  • Yields and Purity:

    • Yield: Approximately 79.9% for 6-bromonicotinic acid ethyl ester intermediate
    • Final 6-fluoronicotinic acid obtained in ~84.1% yield with >98% purity by HPLC
    • Melting point range: 146.5-148.9 °C
    • Mass spectrometry (LC-MS): m/z 142.1 (M+H)+
Step Reagents & Conditions Yield (%) Purity (HPLC) Notes
Grignard Exchange + Esterification 2,5-dibromopyridine, iPrMgCl, CuBr catalyst, ethyl chloroformate, THF, -10 to 0 °C 79.9 - Formation of 6-bromonicotinic acid ethyl ester
Fluorination + Hydrolysis TMAF, toluene/DMF, 40-50 °C, 16 h; NaOH hydrolysis, acidification 84.1 >98% Conversion to 6-fluoronicotinic acid ethyl ester

Cyclization to this compound

While the patent focuses on the preparation of 6-fluoronicotinic acid derivatives, the isoquinoline ring formation typically involves condensation reactions with appropriate aldehydes or amines under cyclization conditions.

A related research article (RSC Supporting Information) describes the preparation of ethyl isoquinoline-3-carboxylates bearing fluorine substituents via:

  • Palladium-catalyzed cross-coupling reactions or
  • Cyclization of 2-(2-aminophenyl)acetates with fluorinated nicotinic acid derivatives

The final this compound is purified by column chromatography using ethyl acetate/petroleum ether mixtures as eluents, yielding yellow solids with melting points consistent with the fluorinated isoquinoline esters.

Comparative Data Table of Preparation Parameters

Parameter Description Typical Range/Value Source
Starting material 2,5-dibromopyridine 0.25 mol scale CN115433122A Patent
Grignard reagent Isopropyl magnesium chloride (2.0 M) 0.32 mol CN115433122A Patent
Catalyst Cuprous bromide or iodide 12.5 mmol CN115433122A Patent
Organic solvents THF, 2-methyltetrahydrofuran, toluene, DMF Various CN115433122A Patent
Fluorination reagent Tetramethylammonium fluoride (TMAF) 0.40 mol CN115433122A Patent
Fluorination temperature 40-50 °C 16 hours CN115433122A Patent
Hydrolysis Aqueous NaOH or KOH 3-4 hours stirring at RT CN115433122A Patent
Purification Filtration, chromatography HPLC purity >98% CN115433122A Patent, RSC info
Final product melting point This compound Approx. 146-149 °C CN115433122A Patent

Summary and Professional Insights

  • The preparation of this compound is best approached via a two-step strategy involving the synthesis of 6-bromonicotinic acid ethyl ester followed by selective fluorination using tetramethylammonium fluoride.
  • The use of Grignard reagents with controlled temperature and copper catalysis ensures high regioselectivity and yield.
  • Fluorination under mild heating with TMAF in aprotic solvents like toluene and DMF provides efficient substitution.
  • Subsequent hydrolysis and acidification steps yield the fluorinated nicotinic acid ester, which can be cyclized to the isoquinoline core.
  • Purification by chromatography and recrystallization ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of 6-substituted isoquinoline derivatives.

    Reduction: Formation of 6-fluoroisoquinoline-3-methanol.

    Oxidation: Formation of 6-fluoroisoquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-fluoroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 6-fluoroisoquinoline-3-carboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Storage Conditions Key Features
This compound C₁₂H₁₀FNO₂ 217.21 (calc.) 6-F, 3-COOEt Not specified High electronegativity at C6
Ethyl 6-chloroisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 235.67 6-Cl, 3-COOEt 2–8°C Increased lipophilicity vs. F
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 6-Br, 1-COOEt Not specified Steric bulk from Br; altered regiochemistry
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate C₁₃H₉BrClFNO₂ 353.57 7-Br, 4-Cl, 6-F, 3-COOEt Not specified Multi-halogenated; potential enhanced bioactivity
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀FNO₃ 235.21 6-F, 4-OH, 3-COOEt Not specified Increased polarity due to -OH

Notes:

  • Regiochemistry: Substitution at the 1-position (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate) vs.
  • Multi-Substituted Analogs : Compounds with multiple halogens (e.g., 7-Br, 4-Cl, 6-F) may show improved pharmacological activity but could face synthetic challenges .

Research Findings and Trends

  • Positional Isomerism : Substitution at C6 (vs. C1 or C7) optimizes electronic effects for target engagement, as seen in kinase inhibitors .
  • Halogen Synergy : Combining fluorine with other halogens (e.g., Cl, Br) can balance lipophilicity and reactivity, a strategy employed in anticancer drug design .
  • Storage Stability : Chloro and bromo derivatives often require refrigeration (2–8°C), whereas fluorinated compounds may exhibit greater stability at room temperature .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 6-fluoroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated precursors. A common approach includes:

Condensation : Reacting phenethylamine derivatives with fluorinated carbonyl compounds under acidic conditions to form intermediates.

Cyclization : Using catalysts like POCl₃ or polyphosphoric acid to induce ring closure and generate the isoquinoline core.

Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or ester exchange.

  • Key Variables : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios significantly impact yield. For example, excess fluorinated reagents may improve fluorination efficiency but risk side reactions .
    • Data Table :
StepReagents/ConditionsYield Range
CondensationPhenethylamine, F-substituted aldehyde, H₂SO₄50–65%
CyclizationPOCl₃, reflux70–85%
EsterificationEthanol, H₂SO₄ catalyst80–90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects (e.g., aromatic protons adjacent to F show δ ≈ 8.2–8.5 ppm). ¹⁹F NMR confirms fluorination position and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₀FNO₃: 235.21 g/mol) and detects isotopic patterns for Cl/F differentiation.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves isomers .

Q. How can solubility challenges of this compound be addressed in biological assays?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for stock solutions (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤ 0.1%).
  • Surfactants : Add Tween-80 (0.01–0.1%) to enhance aqueous dispersion.
  • Temperature Control : Warm solutions to 37°C and sonicate to prevent aggregation .

Advanced Research Questions

Q. How does fluorination at the 6-position of the isoquinoline ring influence electronic properties and binding affinity in drug-target interactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity increases partial positive charge on adjacent carbons, enhancing hydrogen bonding with targets like kinases.
  • SAR Studies : Compare analogs (e.g., 6-F vs. 7-F substitution) using IC₅₀ assays. Fluorine at C6 improves metabolic stability but may reduce solubility due to hydrophobic effects .
    • Data Table :
AnalogSubstituentLogPIC₅₀ (nM)
6-FFluorine2.512 ± 3
7-FFluorine2.345 ± 8
6-ClChlorine3.128 ± 5

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in murine models) to assess metabolic degradation.

Prodrug Modification : Introduce hydrolyzable esters or phosphates to enhance bioavailability.

Tissue Distribution Studies : Use radiolabeled (¹⁴C) analogs to track compound accumulation in target organs .

Q. How can crystallographic data (e.g., SHELX/ORTEP) elucidate the solid-state conformation of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles. Fluorine’s van der Waals radius (1.47 Å) affects packing density.
  • Refinement : SHELXL refines anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids, highlighting rotational flexibility of the ethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.